molecular formula C15H11NO2S B2812999 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 10353-44-3

3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No. B2812999
CAS RN: 10353-44-3
M. Wt: 269.32
InChI Key: AQCFNQAXDMOPIC-UHFFFAOYSA-N
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Description

3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione, also known as BTD, is a unique molecule that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. BTD is a heterocyclic compound, consisting of three benzene rings and two nitrogen atoms. It has a molecular weight of 198.25 g/mol and a melting point of 164-166°C. BTD has been found to be a powerful antioxidant, with a variety of potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis and Antioxidant Activity

One study focused on the synthesis of new compounds incorporating a benzothiazole moiety, demonstrating potent antioxidant activities. These compounds, including variations of the 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione structure, showed strong scavenging activities against radicals and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı et al., 2010).

Antibacterial and Antifungal Properties

Another research avenue explored the synthesis of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones and their derivatives, demonstrating antibacterial and antifungal activities. This study indicates the potential of 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives in developing antimicrobial agents (Hogale & Uthale, 1990).

Green Synthesis Methods

Research has also focused on green chemistry approaches to synthesize derivatives of benzothiazines, including 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione. For example, an efficient and environmentally friendly synthesis of novel derivatives was developed using solvent-free conditions and Lewis acid catalysts, highlighting the adaptability of these compounds to sustainable chemical synthesis processes (Jadhav et al., 2019).

Chemical Reactivity and Applications

The chemical reactivity of 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione has been utilized in various synthetic routes to produce biologically significant heterocycles. For instance, domino reactions catalyzed by DABCO in water have been employed to synthesize novel compounds with potential pharmacological significance, demonstrating the utility of 3-benzyl-2H-1,3-benzothiazine-2,4(3H)-dione in complex chemical transformations (Mohebat et al., 2017).

properties

IUPAC Name

3-benzyl-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)19-15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCFNQAXDMOPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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